
6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide is a synthetic compound belonging to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-oxochromene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The exact mechanism of action of 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
6-Methoxy-N-ethylquinoliniumiodide:
Substituted Methylenedioxyphenethylamines: A diverse class of compounds with psychoactive properties.
Comparison: 6-Methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide is unique due to its specific chromene structure and the presence of both methoxy and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-18-6-5-15-13(16)11-8-9-7-10(19-2)3-4-12(9)20-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAFGQSQSXIIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
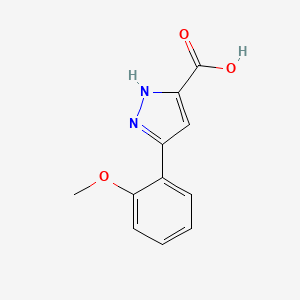
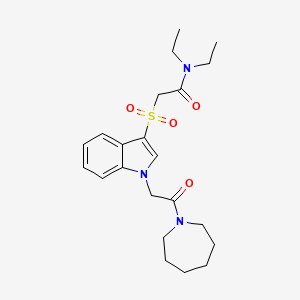

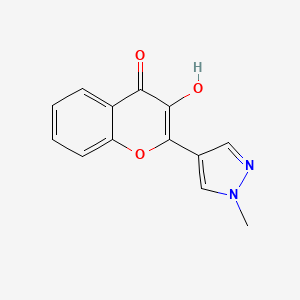
![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)
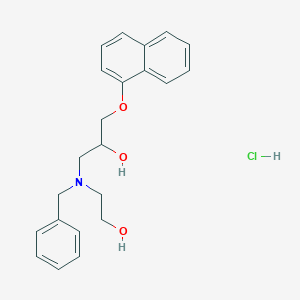
![3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2748576.png)
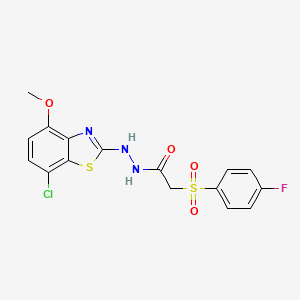
methanone](/img/structure/B2748579.png)
![2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine](/img/structure/B2748586.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
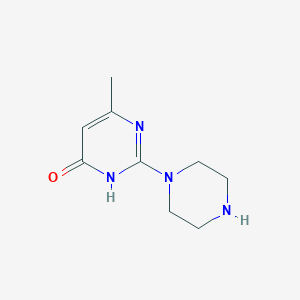
![N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2748589.png)
